N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
This compound features a dual heterocyclic architecture, combining a 1,2,4-thiadiazole ring substituted with a 4-methoxyphenyl group at position 5 and a 1,3,4-thiadiazole ring with a 5-methyl substituent. The two rings are connected via a sulfanyl-acetamide linker.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S3/c1-8-17-18-14(23-8)22-7-11(20)15-13-16-12(24-19-13)9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADVNQLYBAPSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures have been used in the design of drug-like small molecules with anticancer properties.
Mode of Action
The pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules, allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets.
Biochemical Pathways
It is known that the application of the hybridization concept allows for the design of new small molecules that can interact with various biochemical pathways, potentially affecting downstream effects.
Pharmacokinetics
The structure of the synthesized compound was confirmed by 1h, 13c, 2d nmr, and lc-ms spectra, which could provide some insights into its potential pharmacokinetic properties.
Biological Activity
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has attracted considerable attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Overview of Biological Activities
Research indicates that thiadiazole derivatives, including the compound , exhibit a wide range of biological activities. These include:
- Anticancer Properties : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds containing the thiadiazole scaffold can reduce the viability of human leukemia, non-small cell lung cancer, ovarian cancer, and breast cancer cells .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the thiadiazole moiety enhances the antibacterial efficacy compared to standard antibiotics .
- Anti-inflammatory and Analgesic Activities : Thiadiazole derivatives have been reported to possess anti-inflammatory properties that may be beneficial in treating inflammatory diseases. Some studies highlighted their potential as analgesics in pain management .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, it can inhibit carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth .
- Cell Cycle Arrest : Certain studies suggest that thiadiazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is critical for developing anticancer therapeutics .
- Reactive Oxygen Species (ROS) Modulation : Some compounds in this class have been shown to modulate oxidative stress within cells, contributing to their anticancer and antimicrobial effects by inducing apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related thiadiazole compounds:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives. Preliminary research indicates that compounds like N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Thiadiazole derivatives are believed to interfere with cellular mechanisms involved in tumor growth. They may induce apoptosis in cancer cells by modulating key signaling pathways.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SKNMC (Neuroblastoma) | 25 | |
| HT-29 (Colon Cancer) | 30 | |
| PC3 (Prostate Cancer) | 20 |
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions where specific precursors are reacted under controlled conditions. Studies have reported the successful synthesis of related thiadiazole derivatives through methods such as amidation reactions using EDC and HOBt as coupling agents in organic solvents like acetonitrile .
Other Potential Applications
In addition to its anticancer properties, this compound may have applications in:
Antimicrobial Activity
Thiadiazole derivatives have shown promise as antimicrobial agents. Research indicates that certain derivatives possess activity against a range of bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Anti-inflammatory Effects
Some studies suggest that thiadiazole compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated a series of thiadiazole derivatives against various cancer cell lines using MTT assays. Results indicated that certain compounds displayed significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could induce apoptosis through caspase activation and mitochondrial pathway modulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The substitution of thiadiazole rings with oxadiazole or triazole moieties significantly alters bioactivity. For example:
- MolPort-002-979-820: Replaces the 1,3,4-thiadiazole with a 1,3,4-oxadiazole ring.
- 573943-43-8 : Retains the 1,3,4-thiadiazole core but introduces a benzylsulfanyl group, increasing steric bulk and possibly hindering target binding compared to the methyl substituent in the target compound .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target compound’s dual thiadiazole system may enhance this activity due to synergistic electronic effects .
- Antimicrobial Potential: N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () demonstrates antimicrobial properties attributed to the thiadiazole ring’s ability to disrupt microbial enzymes. The target compound’s additional thiadiazole ring could amplify this effect .
Electronic and Steric Considerations
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with chloro or fluoro substituents in analogs like 561295-12-3 (4-fluorophenyl) (). This difference may influence receptor binding kinetics and metabolic stability .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Temperature : Maintain 20–25°C during coupling reactions (e.g., chloroacetyl chloride addition) to avoid side products .
- Solvent Choice : Polar aprotic solvents (e.g., dioxane, THF) enhance reaction efficiency for heterocyclic intermediates .
- Reaction Time : Monitor via TLC to terminate reactions at ~80–90% completion, preventing over-reaction .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of thiadiazole rings and sulfanyl acetamide linkages (e.g., δ 2.5–3.5 ppm for SCH2 groups) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiadiazole cleavage .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., S···O contacts <2.7 Å) and dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound and its analogs?
- Methodological Answer :
- Comparative Structural Analysis : Tabulate analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) and correlate with bioactivity shifts (e.g., IC50 values in anticancer assays) .
- Functional Group Mapping : Use DFT calculations to quantify electronic effects (e.g., methoxy vs. methyl groups on thiadiazole reactivity) .
- In Silico Docking : Model interactions with target proteins (e.g., kinase binding pockets) to prioritize synthetic targets .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Replication : Standardize assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm potency thresholds .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide formation) that may confound activity results .
- Solubility Adjustments : Test in DMSO/PBS mixtures to ensure consistent bioavailability .
Q. What computational strategies enhance reaction design for derivatives?
- Methodological Answer :
- Quantum Chemical Modeling : Apply Gaussian 16 to simulate transition states and identify low-energy pathways for regioselective thiadiazole formation .
- Machine Learning (ML) : Train models on PubChem data to predict reaction yields based on substituent electronic parameters (e.g., Hammett σ values) .
- Retrosynthetic Analysis : Use ICSynth (or similar tools) to deconstruct complex intermediates into commercially available precursors .
Q. How can 3D conformational dynamics influence biological targeting?
- Methodological Answer :
- X-ray/DFT Hybrid Analysis : Compare crystal structures (e.g., intramolecular H-bonding in [20]) with computed conformers to identify bioactive poses .
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns trajectories to assess stability of key interactions (e.g., π-π stacking with kinase residues) .
Data Contradiction & Mechanistic Analysis
Q. How to address discrepancies in reported antimicrobial vs. anticancer efficacy?
- Methodological Answer :
- Target-Specific Assays : Perform β-lactamase inhibition (for antimicrobial activity) vs. topoisomerase II inhibition (anticancer) to isolate mechanisms .
- Redox Profiling : Measure ROS generation in bacterial vs. cancer cells to differentiate oxidative stress pathways .
Q. What experimental approaches validate proposed reaction mechanisms?
- Methodological Answer :
- Isotopic Labeling : Use 34S-labeled reactants to track sulfanyl group transfer in thiadiazole ring closure via MS .
- Kinetic Studies : Conduct time-resolved IR spectroscopy to monitor intermediate formation (e.g., thiouracil derivatives) .
Tables for Comparative Analysis
| Analog | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | Thienopyrimidine core | Antiviral (EC50 = 1.2 μM) | |
| Oxadiazole Compound B | Oxadiazole ring | Antifungal (MIC = 8 μg/mL) | |
| Target Compound | Dual thiadiazole-sulfanyl acetamide | Dual anticancer/antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
